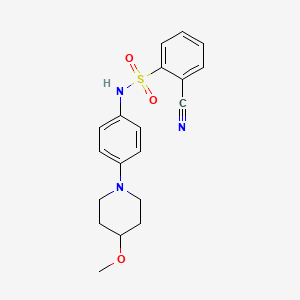
2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy in Cancer Treatment
The compound 2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide demonstrates significant potential in the field of photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) elaborates on the synthesis and characterization of zinc phthalocyanine substituted with similar benzenesulfonamide derivative groups. This compound exhibited excellent properties as a photosensitizer, including high singlet oxygen quantum yield and good fluorescence, making it an ideal candidate for Type II photosensitizers in cancer photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition and Antitumor Activity
Research indicates that derivatives of benzenesulfonamide, such as this compound, are potent inhibitors of carbonic anhydrase (CA). Gul et al. (2016) synthesized and tested compounds with structural similarities for their inhibition of human cytosolic isoforms hCA I and II. Some of these compounds also demonstrated significant cytotoxic activities, highlighting their potential in antitumor activity studies (Gul et al., 2016).
Crystal Structure Analysis
The crystal structure of compounds closely related to this compound reveals interesting insights into their molecular geometry. Gelbrich, Threlfall, and Hursthouse (2012) analyzed eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides, highlighting the adaptability of their crystal-packing mode to different molecular shapes. This adaptability is critical for understanding the properties and potential applications of these compounds (Gelbrich, Threlfall, & Hursthouse, 2012).
Electrophilic Cyanation in Organic Synthesis
The compound's structural elements also play a role in electrophilic cyanation processes in organic synthesis. Anbarasan, Neumann, and Beller (2011) used a similar compound, N-Cyano-N-phenyl-p-methylbenzenesulfonamide, as an electrophilic cyanation reagent. This methodology demonstrated efficient synthesis of various benzonitriles, crucial for pharmaceutical intermediates, indicating the potential utility of this compound in similar synthetic routes (Anbarasan, Neumann, & Beller, 2011).
Antimicrobial and Antitumor Properties
Compounds structurally related to this compound have shown promising results in antimicrobial and antitumor studies. For instance, Abbasi et al. (2019) synthesized benzenesulfonamides derivatives and found them to be effective inhibitors of Escherichia coli. This suggests potential applications of similar compounds in developing new antibacterial agents (Abbasi et al., 2019).
Propiedades
IUPAC Name |
2-cyano-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-18-10-12-22(13-11-18)17-8-6-16(7-9-17)21-26(23,24)19-5-3-2-4-15(19)14-20/h2-9,18,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWPONGBINAYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)
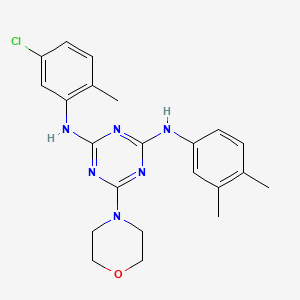
![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)
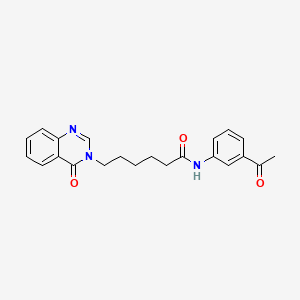
![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)
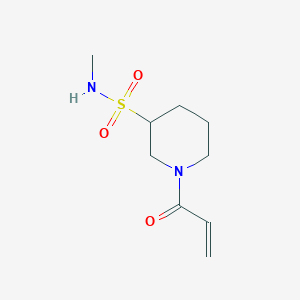
![4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B2584212.png)
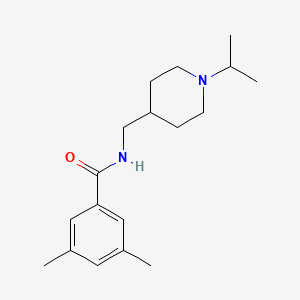
![(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2584217.png)
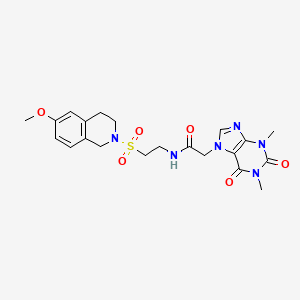
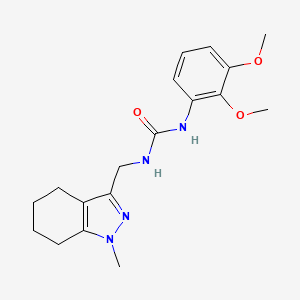
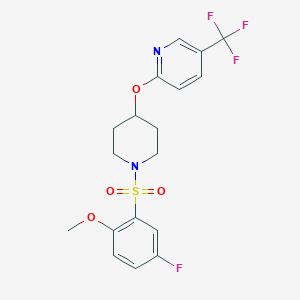
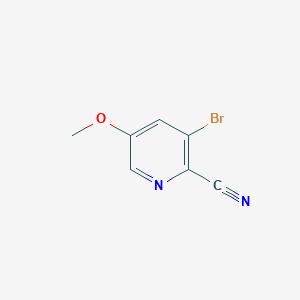
![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2584227.png)
